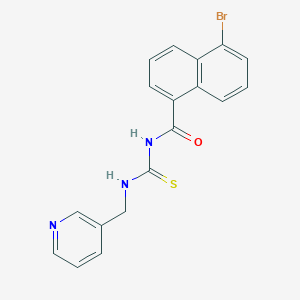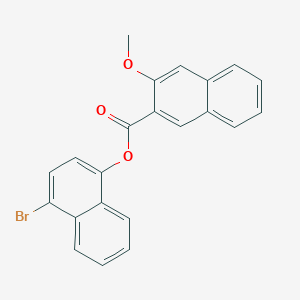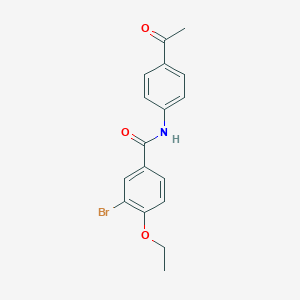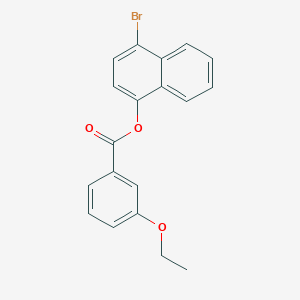
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a brominated naphthoyl group and a pyridinylmethyl group attached to a thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of 5-bromo-1-naphthoyl chloride with N’-(3-pyridinylmethyl)thiourea. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include stirring at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The brominated naphthoyl group can be reduced to form the corresponding naphthyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Naphthyl derivatives.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated naphthoyl group and the pyridinylmethyl group may contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-bromo-1-naphthoyl)-N’-(2-pyridinylmethyl)thiourea: The position of the pyridinylmethyl group is different, which may influence its properties.
Uniqueness
N-(5-bromo-1-naphthoyl)-N’-(3-pyridinylmethyl)thiourea is unique due to the presence of both a brominated naphthoyl group and a pyridinylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H14BrN3OS |
|---|---|
Poids moléculaire |
400.3g/mol |
Nom IUPAC |
5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14BrN3OS/c19-16-8-2-5-13-14(16)6-1-7-15(13)17(23)22-18(24)21-11-12-4-3-9-20-10-12/h1-10H,11H2,(H2,21,22,23,24) |
Clé InChI |
SQVMRIGYMGAXPU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NCC3=CN=CC=C3 |
SMILES canonique |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC(=S)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({3-nitro-4-methylbenzoyl}amino)phenyl]-2-furamide](/img/structure/B398881.png)
![N-{4-[(2,5-diiodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B398882.png)
![2-[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B398885.png)
![2-[3-allyl-2-({3-nitrophenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-{2-nitrophenyl}acetamide](/img/structure/B398886.png)
![4-{(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B398887.png)

![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{4-nitrophenyl}acetamide](/img/structure/B398891.png)

![N-[3-(benzoylamino)-4-chlorophenyl]-1-methoxy-2-naphthamide](/img/structure/B398897.png)

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398899.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(2-chlorobenzyl)oxime](/img/structure/B398900.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B398902.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B398903.png)
